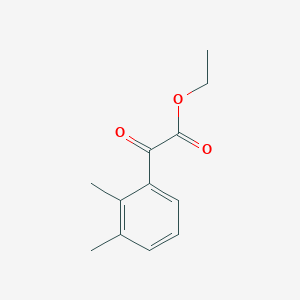

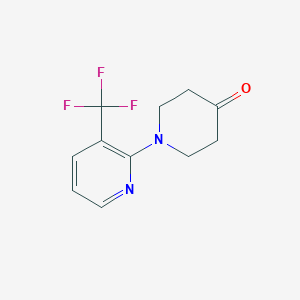

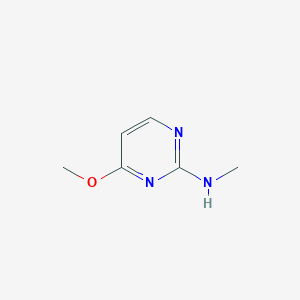

1-(3-(Trifluoromethyl)pyridin-2-YL)piperidin-4-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related piperidine-containing compounds has been reported in several studies. For instance, a three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, was optimized for multi-kilogram scale production, involving nucleophilic aromatic substitution, hydrogenation, and iodination steps . Another study reported the synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole through a four-step process including etherification, hydrazonation, cyclization, and reduction . These methods could potentially be adapted for the synthesis of 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-one by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of piperidine derivatives have been characterized using various spectroscopic techniques and theoretical calculations. For example, dispiro[3H-indole-3,2′-pyrrolidine-3′,3″-piperidines] were synthesized and characterized by NMR, IR, and X-ray diffraction, revealing intermolecular hydrogen bonding and crystalline structures . Similarly, the molecular structure of a piperidine-oxime compound was determined by single-crystal X-ray diffraction, showing a nonplanar molecule with a chair conformation of the piperidine ring . These studies suggest that 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-one could also be characterized using similar techniques to determine its conformation and crystal packing.

Chemical Reactions Analysis

The reactivity of piperidine derivatives has been explored in various chemical transformations. Piperidine-mediated [3 + 3] cyclization was used to synthesize chromeno[2,3-b]pyridine derivatives , and a ring contraction of 3-hydroxy-3-(trifluoromethyl)piperidines was performed to obtain pyrrolidines . These studies indicate that piperidine rings can participate in cyclization and ring transformation reactions, which could be relevant for the chemical reactions of 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-one.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be inferred from related compounds. For instance, the crystal structure analysis provides information on the solid-state properties, such as molecular packing and potential non-covalent interactions . Theoretical studies, including DFT calculations and molecular mechanics, can predict the stability, electronic properties, and reactivity of these molecules . These analyses could be applied to predict the properties of 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-one, although direct experimental data would be necessary for accurate characterization.

Applications De Recherche Scientifique

Synthesis of Novel Compounds

- Trifluoromethyl-containing Building Blocks : 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide serves as a trifluoromethyl-containing building block for the preparation of trifluoromethyl-substituted aminopyrroles, which can be further transformed into various biologically relevant compounds (Khlebnikov et al., 2018).

Synthesis Methods

- Novel Synthesis Method for Diamines : A novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a conformationally rigid diamine of major importance in medicinal chemistry, was proposed based on the exhaustive catalytic hydrogenation of pyrrolylpyridine (Smaliy et al., 2011).

Molecular Structure and Activity

- Structure and Biological Activity : The compound 2-(1-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide was synthesized, and its structure was characterized by various spectroscopic methods. Bioassay results indicated good fungicidal and antiviral activities against tobacco mosaic virus (Li et al., 2015).

Chemical Synthesis

- Synthesis of Functionalized Compounds : A convenient preparation of 3- and 4-(1H-azol-1-yl)piperidines by arylation of azoles (e.g., pyrazoles, imidazoles, and triazoles) with bromopyridines and subsequent reduction of the pyridine ring was developed, extending to benzo analogues of the title compounds (Shevchuk et al., 2012).

Crystal Structures

- Crystal Structure Analysis : The crystal structures of five racemic 4-{3-(halophenyl)hexahydro[1,3]oxazolo[3,4-a]pyridin-1- yl}-2,8-bis(trifluoromethyl)quinolines were reported, prepared from mefloquine and XC6H5CHO. The structures displayed 'F' shapes with different interplanar angles, illustrating the molecule's conformational diversity (Gonçalves et al., 2013).

Chemical Properties

- Corrosion Inhibition Studies : Quantum chemical calculations and molecular dynamics simulations were used to investigate the adsorption and corrosion inhibition propertiesof piperidine derivatives on iron. The study provided insights into the interaction of these compounds with metal surfaces, which is important for understanding their potential use in corrosion prevention (Kaya et al., 2016).

Drug Discovery and Development

- Discovery of Glycine Transporter Inhibitors : In drug discovery, 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide was identified as a potent and structurally diverse backup compound for a glycine transporter 1 inhibitor, demonstrating the compound's relevance in neuroscience and pharmacology (Yamamoto et al., 2016).

Pharmaceutical Applications

- Antineoplastic Tyrosine Kinase Inhibitor Metabolism : Flumatinib, an antineoplastic tyrosine kinase inhibitor, is metabolized predominantly by amide bond cleavage, yielding various metabolites. This study provided important insights into the metabolism of a drug with a trifluoromethyl pyridine component, crucial for understanding its pharmacokinetics and pharmacodynamics (Gong et al., 2010).

Chemical Reactions and Transformations

- Functionalization of Trifluoromethyl-Substituted Pyridines : Research into the direct metalation and subsequent functionalization of trifluoromethyl-substituted pyridines and quinolines revealed that these compounds can be selectively metalated and functionalized at various positions, leading to the synthesis of diverse pyridinecarboxylic acids and quinolinecarboxylic acids (Schlosser & Marull, 2003).

Safety And Hazards

Propriétés

IUPAC Name |

1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O/c12-11(13,14)9-2-1-5-15-10(9)16-6-3-8(17)4-7-16/h1-2,5H,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKRSQNGRLYWCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=C(C=CC=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619826 | |

| Record name | 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(Trifluoromethyl)pyridin-2-YL)piperidin-4-one | |

CAS RN |

801306-55-8 | |

| Record name | 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

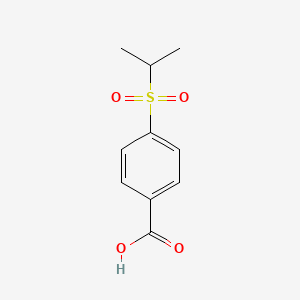

![(4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B1323350.png)

![5,6'-Dimethyl-[2,3']bipyridinyl](/img/structure/B1323358.png)